Cytidine, 5-chloro-2',3'-dideoxy-3'-fluoro-
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Overview
Description
2’,3’-Dideoxy-3’-fluoro-5-chlorocytidine is a nucleoside analogue with significant potential in various scientific fields.
Preparation Methods
The synthesis of 2’,3’-Dideoxy-3’-fluoro-5-chlorocytidine involves several steps. One common method includes the fluorination of a suitable precursor, followed by chlorination and subsequent glycosylation to form the desired nucleoside analogue. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and chlorinating agents like thionyl chloride. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
2’,3’-Dideoxy-3’-fluoro-5-chlorocytidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming different derivatives.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’,3’-Dideoxy-3’-fluoro-5-chlorocytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is studied for its potential to interfere with nucleic acid synthesis, making it a candidate for antiviral and anticancer research.
Medicine: Its structural similarity to natural nucleosides allows it to be incorporated into DNA or RNA, potentially inhibiting viral replication or cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxy-3’-fluoro-5-chlorocytidine involves its incorporation into nucleic acids. Once incorporated, it can inhibit the elongation of DNA or RNA chains, thereby preventing the replication of viruses or the proliferation of cancer cells. The molecular targets include viral polymerases and cellular DNA polymerases, which are essential for nucleic acid synthesis .
Comparison with Similar Compounds
2’,3’-Dideoxy-3’-fluoro-5-chlorocytidine can be compared with other nucleoside analogues such as:
2’,3’-Dideoxy-3’-fluoro-5-methylcytidine: Similar in structure but with a methyl group instead of a chlorine atom, this compound also exhibits antiviral and anticancer properties.
2’,3’-Dideoxy-3’-fluoro-5-bromocytidine: This analogue has a bromine atom instead of chlorine and has been studied for its unique structural and biological properties.
2’,3’-Dideoxy-3’-fluorouridine: Another nucleoside analogue with a fluorine atom, known for its antitumor activity.
The uniqueness of 2’,3’-Dideoxy-3’-fluoro-5-chlorocytidine lies in its specific halogen substitution, which can influence its biological activity and stability.
Properties
CAS No. |
127492-32-4 |
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Molecular Formula |
C9H11ClFN3O3 |
Molecular Weight |
263.65 g/mol |
IUPAC Name |
4-amino-5-chloro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11ClFN3O3/c10-4-2-14(9(16)13-8(4)12)7-1-5(11)6(3-15)17-7/h2,5-7,15H,1,3H2,(H2,12,13,16)/t5-,6+,7+/m0/s1 |
InChI Key |
DKTULUNJRRRNTA-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Cl)CO)F |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)Cl)CO)F |
Origin of Product |
United States |
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